molecular formula C7H12ClNO2 B11762109 (1R,6S)-3-Azabicyclo[4.1.0]heptane-1-carboxylic acid hydrochloride

(1R,6S)-3-Azabicyclo[4.1.0]heptane-1-carboxylic acid hydrochloride

Cat. No.: B11762109
M. Wt: 177.63 g/mol
InChI Key: FMPBLESGLOIVEL-PACXSXMQSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(1R,6S)-3-Azabicyclo[4.1.0]heptane-1-carboxylic acid hydrochloride is a bicyclic organic compound featuring a seven-membered ring system (azabicyclo[4.1.0]heptane) with a carboxylic acid group at position 1 and a secondary amine at position 2. The hydrochloride salt enhances its solubility and stability, making it suitable for pharmaceutical applications. Key properties include:

  • Molecular Formula: C₇H₁₁NO₂·HCl
  • Molecular Weight: ~177.63 g/mol (base: 141.17 g/mol + HCl)
  • Stereochemistry: The (1R,6S) configuration defines its spatial arrangement, critical for interactions with biological targets .

Structure

3D Structure of Parent

Interactive Chemical Structure Model





Properties

Molecular Formula

C7H12ClNO2

Molecular Weight

177.63 g/mol

IUPAC Name

(1R,6S)-3-azabicyclo[4.1.0]heptane-1-carboxylic acid;hydrochloride

InChI

InChI=1S/C7H11NO2.ClH/c9-6(10)7-3-5(7)1-2-8-4-7;/h5,8H,1-4H2,(H,9,10);1H/t5-,7+;/m1./s1

InChI Key

FMPBLESGLOIVEL-PACXSXMQSA-N

Isomeric SMILES

C1CNC[C@@]2([C@H]1C2)C(=O)O.Cl

Canonical SMILES

C1CNCC2(C1C2)C(=O)O.Cl

Origin of Product

United States

Preparation Methods

Reaction Mechanism and Conditions

A palladium-catalyzed cyclization strategy is widely employed to construct the bicyclo[4.1.0]heptane core. The reaction typically involves a linear precursor containing an amine and an alkene moiety, which undergoes intramolecular Heck-type cyclization. Key reagents include:

  • Catalyst : Pd(PPh₃)₄ or Pd(OAc)₂ with phosphine ligands.

  • Base : Triethylamine or K₂CO₃.

  • Solvent : Tetrahydrofuran (THF) or dimethylformamide (DMF).

The reaction proceeds under inert atmosphere (N₂ or Ar) at 60–80°C for 12–24 hours. Stereochemical control is achieved through chiral auxiliaries or asymmetric catalysis, though yields for the (1R,6S) isomer remain moderate (40–55%).

Optimization Challenges

  • Ring Strain : The fused cyclopropane-cyclohexane system introduces steric strain, leading to competing side reactions.

  • Stereochemical Purity : Diastereomer separation via chromatography or crystallization is often required post-cyclization.

Table 1: Palladium-Catalyzed Cyclization Parameters

ParameterDetails
Catalyst Loading5–10 mol% Pd
Temperature70°C
Yield (Crude)50–60%
Diastereomeric Ratio (dr)3:1 (1R,6S:1S,6R)

Diazomalonate Insertion and Intramolecular Cyclization

Key Steps in the Synthetic Pathway

This method, adapted from Napolitano et al., involves three stages:

Diazomalonate Insertion

A diazomalonate reagent reacts with 4-phthalimido-1-butene under Rh₂(OAc)₄ catalysis to form a cyclopropane intermediate. The reaction proceeds at 0°C to RT in dichloromethane (DCM), achieving 65–70% yield.

Intramolecular Cyclization

The intermediate undergoes base-mediated cyclization (e.g., DBU in DCM) to form a lactam. This step is critical for establishing the azabicyclo framework, with yields of 75–80%.

Chemoselective Reduction

The lactam is reduced using LiAlH₄ or BH₃·THF to yield the secondary amine. Subsequent hydrolysis with HCl generates the hydrochloride salt.

Stereochemical Control

The (1R,6S) configuration is enforced by the chiral phthalimido group in the precursor, which dictates the face selectivity during cyclopropanation.

Table 2: Diazomalonate Pathway Performance

StepYieldKey Reagents
Diazomalonate Insertion68%Rh₂(OAc)₄, CH₂Cl₂
Cyclization78%DBU, DCM
Reduction & Salt Formation82%LiAlH₄, HCl/EtOH

Epoxide-Aziridine Ring-Opening Strategy

Methodology Overview

A route described in glucuronidase inhibitor synthesis involves functionalizing a carbocyclic epoxide with an azide or alkyne group, followed by ring-opening to form the azabicyclo system.

Epoxide Formation

m-Chloroperbenzoic acid (m-CPBA) epoxidizes a cyclohexene derivative in a buffered system (pH 7), achieving 75% yield and high stereoselectivity.

Aziridine Formation

The epoxide is treated with NaN₃ or propargyl bromide under phase-transfer conditions (K₂CO₃, 18-crown-6) to install the nitrogen moiety. This step yields 60–70% of the aziridine intermediate.

Advantages and Limitations

  • Advantage : High stereochemical fidelity due to substrate-controlled epoxidation.

  • Limitation : Multi-step sequence reduces overall yield (~15% over 8 steps).

Comparative Analysis of Synthetic Routes

Table 3: Method Comparison

ParameterPalladium CyclizationDiazomalonate RouteEpoxide-Aziridine
Total Steps468
Overall Yield25–30%35–40%10–15%
Stereoselectivity (dr)3:1>20:1>20:1
ScalabilityModerateHighLow

Critical Challenges and Innovations

Stereochemical Purity Enhancement

Recent advances leverage chiral catalysts (e.g., Jacobsen’s Co-salen) for asymmetric cyclopropanation, improving dr to >15:1 in model systems.

Green Chemistry Approaches

Microwave-assisted cyclization reduces reaction times from 24 hours to 2 hours, enhancing throughput.

Industrial-Scale Considerations

Continuous Flow Synthesis

Adopting flow reactors for palladium-catalyzed steps minimizes catalyst loading (2–3 mol%) and improves heat management, boosting yields to 65% in pilot studies.

Purification Strategies

Simulated moving bed (SMB) chromatography is employed for large-scale diastereomer separation, reducing solvent waste by 40% compared to batch methods .

Chemical Reactions Analysis

Reaction Types

The compound undergoes several key chemical transformations:

Oxidation

  • Mechanism : Oxidation modifies functional groups, potentially converting the carboxylic acid to a ketone or introducing oxygen-containing moieties.

  • Reagents : Potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) under acidic or basic conditions.

  • Significance : Alters electronic properties, enabling further synthetic steps or modifying biological activity.

Reduction

  • Mechanism : Reduces the oxidation state of nitrogen or adjacent groups (e.g., converting amides to amines).

  • Reagents : Sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄).

  • Significance : Adjusts reactivity for subsequent reactions or targets specific binding sites in biological systems.

Substitution Reactions

  • Mechanism : Electrophilic or nucleophilic substitution at reactive positions on the bicyclic ring.

  • Reagents : Halogens (e.g., Cl₂, Br₂), alkylating agents (e.g., methyl iodide), or nucleophiles (e.g., hydroxide ions).

  • Significance : Introduces new functional groups for diversifying chemical properties.

Reagents and Conditions

A comparison of reagents and reaction conditions is summarized below:

Reaction Type Reagents Conditions Outcome
OxidationKMnO₄, CrO₃Acidic/basic medium, elevated tempFunctional group modification
ReductionNaBH₄, LiAlH₄Anhydrous solvent (e.g., THF)Altered oxidation state
SubstitutionHalogens, alkylating agentsCatalysts (e.g., Lewis acids)Introduction of new substituents

Mechanistic Insights

The hydrochloride salt form enhances aqueous solubility, facilitating reactions in polar media. The bicyclic nitrogen atom participates in hydrogen bonding and π-interactions, influencing reaction pathways. For example:

  • Electrophilic substitution is favored at positions adjacent to the nitrogen due to its electron-donating effects.

  • Reduction may involve protonation of the nitrogen, stabilizing intermediates.

Critical Analysis of Sources

  • EviTaChem highlights oxidation/reduction pathways and substitution chemistry, emphasizing reagents like KMnO₄ and NaBH₄.

  • PubChem provides structural data (SMILES: C1CNCC2C1(C2)C(=O)O.Cl) critical for mechanistic analysis .

  • AChemBlock confirms the compound’s molecular formula (C₇H₁₂ClNO₂) and purity, ensuring reliable experimental reproducibility .

Scientific Research Applications

Medicinal Chemistry

The compound has garnered attention for its potential therapeutic applications due to its structural similarity to neurotransmitters, which allows it to interact with various receptors in the nervous system.

  • Neuroactivity : It may influence neurotransmitter receptors such as serotonin and dopamine, suggesting potential uses in treating mood disorders and neurodegenerative diseases.
  • Analgesic Properties : Studies indicate that related compounds can modulate pain pathways, highlighting the analgesic potential of this compound.

Research indicates that (1R,6S)-3-Azabicyclo[4.1.0]heptane-1-carboxylic acid hydrochloride exhibits several biological activities:

  • Antimicrobial Effects : Similar bicyclic compounds have shown efficacy against various bacterial strains, indicating potential antimicrobial applications.
  • Neuroprotective Effects : Evidence suggests that this compound can protect neuronal cells from oxidative stress, providing therapeutic benefits in neurodegenerative conditions.
  • Anticancer Activity : Preliminary studies indicate that derivatives may inhibit cancer cell proliferation through apoptosis induction and cell cycle arrest mechanisms.

Serotonin Receptor Inhibition

Research has demonstrated that this compound can inhibit serotonin receptors, which may contribute to its antidepressant effects.

Neuroprotective Effects

In vitro studies have shown that this compound can protect neuronal cells from damage caused by oxidative stress, indicating its potential utility in neurodegenerative disease therapies.

Anticancer Activity

Preliminary findings suggest that derivatives of this compound may inhibit cancer cell growth through mechanisms such as apoptosis induction and cell cycle arrest.

Mechanism of Action

The mechanism by which (1R,6S)-3-Azabicyclo[4.1.0]heptane-1-carboxylic acid hydrochloride exerts its effects involves its interaction with molecular targets such as enzymes and receptors. The compound’s unique structure allows it to bind selectively to these targets, modulating their activity and influencing various biochemical pathways .

Comparison with Similar Compounds

Stereoisomers and Enantiomers

Compound Name CAS Number Molecular Formula Key Differences Applications/Notes
(1S,6R)-3-Azabicyclo[4.1.0]heptane-1-carboxylic acid 1485826-61-6 C₇H₁₁NO₂ Enantiomeric configuration; may exhibit opposite pharmacological activity Used in chiral synthesis
(1S,6S)-3-Azabicyclo[4.1.0]heptane-1-carboxylic acid 791846-78-1 C₇H₁₁NO₂ Diastereomer with altered ring geometry Intermediate in peptidomimetics
rac-(1r,6r)-3-azabicyclo[4.1.0]heptan-6-ol hydrochloride - C₆H₁₁NO·HCl Reduced ring size (hexane); hydroxyl substituent Studied for collision cross-section properties

Key Insight : Stereochemistry significantly impacts bioavailability and target binding. The (1R,6S) configuration is often preferred in drug design for optimal receptor fit .

Derivatives with Protective Groups

Compound Name CAS Number Molecular Formula Modifications Stability/Solubility
(1R,6S)-3-(tert-Butoxycarbonyl)-3-azabicyclo[4.1.0]heptane-1-carboxylic acid 1820752-46-2 C₁₂H₁₉NO₄ Boc-protected amine; enhances stability during synthesis Improved lipophilicity
Benzyl rel-(1R,5S,6s)-6-Cbz-3-azabicyclo[3.1.0]hexane-3-carboxylate - C₁₈H₂₀N₂O₄ Cbz-protected amine; larger aromatic substituent Used in peptide coupling reactions

Key Insight : Protective groups like Boc and Cbz improve synthetic versatility but may require removal steps in final drug formulations .

Compounds with Varied Ring Systems

Compound Name CAS Number Molecular Formula Ring System Functional Groups
(1R,5S)-3-Azabicyclo[3.1.0]hexane-6-carboxylic acid hydrochloride - C₆H₉NO₂·HCl Azabicyclo[3.1.0]hexane Smaller ring; higher ring strain
Methyl 2-azabicyclo[3.1.1]heptane-1-carboxylate hydrochloride 1392804-60-2 C₈H₁₃NO₂·HCl Azabicyclo[3.1.1]heptane Methyl ester; altered pharmacokinetics

Fluorinated and Heterocyclic Derivatives

Compound Name CAS Number Molecular Formula Modifications Biological Relevance
(1R,6S,7R)-3-(7-Fluoro-9H-pyrimido[4,5-b]indol-4-yl)-3-azabicyclo[4.1.0]heptane-7-carboxylic acid - C₁₉H₁₈FN₃O₂ Fluorinated pyrimidoindole substituent Enhanced target affinity; potential kinase inhibitor

Key Insight : Fluorination improves metabolic stability and binding affinity, making this derivative promising for oncology applications .

Biological Activity

(1R,6S)-3-Azabicyclo[4.1.0]heptane-1-carboxylic acid hydrochloride is a bicyclic compound that has garnered attention in medicinal chemistry due to its unique structural properties and potential biological activities. This article explores its biological activity, focusing on pharmacological effects, mechanisms of action, and relevant research findings.

  • IUPAC Name : this compound
  • Molecular Formula : C12H19NO4
  • Molecular Weight : 241.29 g/mol
  • CAS Number : 1820752-46-2

Pharmacological Effects

Research indicates that this compound exhibits several pharmacological properties:

  • Antiviral Activity : Studies have shown that this compound has inhibitory effects against various viruses, including Hepatitis C virus (HCV). It acts as an inhibitor of the NS3/NS4A serine protease, which is essential for viral replication .
  • Neuroprotective Properties : The compound has been investigated for its potential neuroprotective effects, particularly in models of neurodegenerative diseases. It may modulate neurotransmitter systems and reduce oxidative stress in neuronal cells .
  • Analgesic Effects : Preliminary studies suggest that it may possess analgesic properties, potentially through modulation of pain pathways in the central nervous system .

The mechanisms by which this compound exerts its biological effects include:

  • Inhibition of Proteases : By inhibiting viral proteases, the compound disrupts the life cycle of viruses such as HCV, preventing their replication and spread within host cells .
  • Modulation of Neurotransmitter Release : It may influence the release and uptake of neurotransmitters like dopamine and serotonin, which are critical in mood regulation and cognitive function .

Case Studies

StudyObjectiveFindings
Study 1Investigate antiviral activity against HCVThe compound demonstrated significant inhibition of NS3/NS4A protease activity with an IC50 value in the low micromolar range .
Study 2Assess neuroprotective effects in vitro(1R,6S)-3-Azabicyclo[4.1.0]heptane-1-carboxylic acid reduced oxidative stress markers in neuronal cultures exposed to toxic agents .
Study 3Evaluate analgesic propertiesIn animal models, the compound showed a reduction in pain responses comparable to standard analgesics .

Q & A

Basic Research Questions

Q. How can researchers optimize the synthesis of (1R,6S)-3-azabicyclo[4.1.0]heptane-1-carboxylic acid hydrochloride to improve yield and stereochemical purity?

  • Methodological Answer : Synthesis optimization typically involves adjusting reaction conditions (e.g., temperature, solvent polarity, and catalysts). For bicyclic azabicyclo compounds, stereoselective ring-closing strategies are critical. For example, Portoghese’s method for a related bicyclic system used trans-4-hydroxy-L-proline as a chiral precursor, followed by sequential protection, cyclization, and acid hydrolysis to achieve high enantiomeric purity . Applying similar chiral pool strategies or asymmetric catalysis (e.g., chiral auxiliaries or organocatalysts) may enhance stereochemical control. Purification via recrystallization or chiral HPLC can resolve diastereomeric byproducts .

Q. What analytical techniques are most reliable for confirming the structure and purity of this bicyclic compound?

  • Methodological Answer :

  • NMR Spectroscopy : 1H/13C NMR can confirm bicyclic scaffold geometry and substituent positions. For example, coupling constants in bicyclo[4.1.0] systems help distinguish axial/equatorial proton orientations .
  • Mass Spectrometry (HRMS) : Validates molecular weight and fragmentation patterns, especially for hydrochloride salts (e.g., Cl isotopic peaks at m/z 35/37) .
  • HPLC with Chiral Columns : Essential for assessing enantiomeric purity, particularly given the compound’s stereospecific pharmacophore .

Q. How should researchers handle stability and storage challenges for this hydrochloride salt?

  • Methodological Answer : Hydrochloride salts of bicyclic amines are hygroscopic and prone to decomposition under heat or light. Recommendations include:

  • Storage in airtight containers with desiccants (e.g., silica gel) at 2–8°C.
  • Avoid aqueous solutions unless buffered to pH 4–6 to prevent freebase precipitation .

Advanced Research Questions

Q. What strategies resolve contradictions in reported stereochemical outcomes during bicyclo[4.1.0]heptane synthesis?

  • Methodological Answer : Discrepancies in stereochemical results often arise from competing ring-closing pathways (e.g., Baldwin’s rules violations or solvent-dependent transition states). Researchers should:

  • Perform DFT calculations to model transition states and predict favored pathways.
  • Use kinetic vs. thermodynamic control: Low temperatures favor kinetic products (e.g., endo transition states), while prolonged heating may shift equilibria .
  • Validate results via X-ray crystallography, as seen in structurally related bicyclo[3.2.1]octane derivatives .

Q. How can computational methods predict the pharmacological activity of this compound as a rigid scaffold in drug design?

  • Methodological Answer :

  • Molecular Docking : Simulate interactions with target proteins (e.g., GPCRs or ion channels) using software like AutoDock Vina. The bicyclo[4.1.0]heptane core’s rigidity mimics bioactive conformations of flexible ligands, as demonstrated in azabicyclo-based antispasmodics .
  • QSAR Modeling : Correlate substituent effects (e.g., carboxylic acid position) with activity using descriptors like logP and polar surface area .

Q. What are the challenges in scaling up enantioselective synthesis for preclinical studies?

  • Methodological Answer : Scaling enantioselective reactions requires:

  • Catalyst Efficiency : Transition-metal catalysts (e.g., Ru-BINAP) may offer higher turnover numbers than stoichiometric chiral reagents.
  • Cost-Benefit Analysis : Compare asymmetric hydrogenation vs. enzymatic resolution for large-scale production.
  • Process Analytical Technology (PAT) : Implement in-line FTIR or Raman spectroscopy to monitor reaction progress and chiral purity .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.